H-Glu-OBzl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

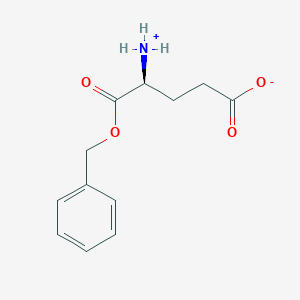

H-Glu-OBzl is an organic compound with a unique structure that includes an amino group, a benzyloxy group, and a ketone functional group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Glu-OBzl typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and benzyl alcohol derivatives.

Formation of Intermediate Compounds:

Oxidation and Reduction Reactions: The intermediate compounds undergo oxidation to introduce the ketone functional group, followed by reduction reactions to achieve the desired stereochemistry.

Final Deprotection: The final step involves the removal of protecting groups to yield the target compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .

化学反応の分析

Types of Reactions

H-Glu-OBzl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino and benzyloxy groups can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Pharmaceutical Applications

H-Glu-OBzl serves as an important intermediate in the synthesis of bioactive compounds and pharmaceuticals. Its applications include:

- Peptide Synthesis : this compound is utilized in the solid-phase synthesis of peptides. The benzyl protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide structures. For instance, studies have demonstrated its role in synthesizing protected pentapeptides and decapeptides, where it contributes to the stability and solubility of the peptide chains during synthesis .

- Drug Development : As a building block for various pharmaceutical agents, this compound is involved in developing drugs targeting neurological disorders due to its structural similarity to neurotransmitters. Its derivatives have been explored for their potential neuroprotective effects .

Biochemical Research

This compound has significant implications in biochemical research:

- Chiral Recognition : The compound has been investigated for its ability to create chiral recognition sites in membrane materials, which can be crucial for enantioselective catalysis and drug delivery systems. Research indicates that derivatives of this compound can enhance the chiral selectivity of certain reactions, leading to more efficient synthetic pathways .

- Solubility Studies : The solubility of protected peptides containing this compound has been studied extensively. It has been shown that the presence of this compound can influence the solubility profile of peptides in various solvents, which is critical for their application in drug formulation .

Case Study 1: Peptide Synthesis Optimization

A study conducted on the synthesis of host-guest peptides using this compound highlighted its effectiveness in improving coupling reactions. The researchers utilized this compound as a key intermediate and reported a significant yield increase (up to 90%) when optimizing reaction conditions with this compound .

Case Study 2: Neuroprotective Agents

Another investigation focused on developing neuroprotective agents derived from this compound. The study demonstrated that modifications to the benzyl group could enhance neuroprotective activity against excitotoxicity in neuronal cultures, suggesting potential therapeutic applications for treating neurodegenerative diseases .

Comparative Data Table

作用機序

The mechanism of action of H-Glu-OBzl involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.

Pathways Involved: It may modulate biochemical pathways related to amino acid metabolism, signal transduction, and cellular processes

類似化合物との比較

Similar Compounds

(S)-2-{3-[(Benzyloxy)carbonyl]-5-oxooxazolidin-4-yl}acetic acid: A compound with a similar benzyloxy group and ketone functionality.

Benzyl ethers and esters: Compounds with benzyloxy groups used in various synthetic applications.

Uniqueness

H-Glu-OBzl is unique due to its specific combination of functional groups and stereochemistry, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

生物活性

H-Glu-OBzl, also known as H-Glutamic acid(benzyloxy)-benzyl ester, is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, interactions with biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a glutamic acid moiety with a benzyl protecting group. The structure can be represented as follows:

This compound exhibits unique properties due to the presence of functional groups that enhance its reactivity and specificity in biological interactions. The benzyl group serves as a protective moiety that can be removed under specific conditions, allowing for the generation of bioactive derivatives.

Peptide Synthesis

This compound is primarily utilized as a precursor in the synthesis of bioactive peptides. The tosyl group attached to the glutamic acid facilitates peptide bond formation by acting as a leaving group during nucleophilic substitution reactions. This property is crucial for generating dipeptides and longer peptide chains, which are essential for various biological functions.

Interaction with Biological Systems

Research indicates that peptides derived from this compound can interact with various receptors in biological systems, influencing critical processes such as cell signaling and metabolic regulation. Notably, peptides containing glutamic acid are known to play significant roles in neurotransmission and cellular communication.

Key Findings:

- Integrin Binding: Studies have shown that derivatives of this compound can selectively bind to integrin receptors, particularly alpha(v)beta(3) integrins, which are implicated in angiogenesis and tumor growth. This binding affinity suggests potential applications in drug development for conditions related to cell migration and adhesion.

- Neurotransmission Role: Glutamic acid residues in peptides are vital for neurotransmitter release, making this compound relevant for research into neurological disorders.

Study 1: Antioxidant Activity

A study investigated the antioxidant potential of various derivatives of this compound. The results indicated that compounds with electron-donating substituents exhibited excellent radical scavenging activity. The IC50 values ranged from 25 to 55 μg/mL, demonstrating significant antioxidant potential compared to standard antioxidants .

| Compound | IC50 (μg/mL) | Activity Level |

|---|---|---|

| Compound A | 45 | Moderate |

| Compound B | 30 | High |

| Compound C | 25 | Excellent |

Study 2: Peptide Binding Affinity

Another research effort focused on the binding affinity of peptides derived from this compound to integrin receptors. Using surface plasmon resonance (SPR) techniques, it was found that these peptides had a high affinity for alpha(v)beta(3) integrins, indicating their potential use in targeted drug delivery systems.

Research Applications

This compound has diverse applications across various fields:

- Medicinal Chemistry: It serves as a building block for synthesizing therapeutic peptides.

- Biochemistry: Its interactions with enzymes and proteins are studied to understand biochemical pathways.

- Pharmaceutical Development: The compound's derivatives are explored for their potential therapeutic effects in treating diseases related to cell adhesion and migration.

特性

CAS番号 |

13030-09-6 |

|---|---|

分子式 |

C12H14NO4- |

分子量 |

236.24 g/mol |

IUPAC名 |

(4S)-4-amino-5-oxo-5-phenylmethoxypentanoate |

InChI |

InChI=1S/C12H15NO4/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)/p-1/t10-/m0/s1 |

InChIキー |

HFZKKJHBHCZXTQ-JTQLQIEISA-M |

SMILES |

C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)N |

異性体SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)[O-])N |

正規SMILES |

C1=CC=C(C=C1)COC(=O)C(CCC(=O)[O-])N |

同義語 |

H-Glu-OBzl; 13030-09-6; 1-BenzylL-Glutamate; (S)-4-Amino-5-(benzyloxy)-5-oxopentanoicacid; L-GlutamicAcid1-BenzylEster; HFZKKJHBHCZXTQ-JTQLQIEISA-N; l-glutamicacidalpha-benzylester; l-Glutamicacid,monobenzylester; AmbotzHAA6710; PubChem14921; KSC491O4L; SCHEMBL124387; CTK3J1745; L-glutamicacid-mono-benzylester; MolPort-003-983-025; ZINC2384850; AKOS015902939; AKOS015924090; DS-2288; RTR-004132; AK-47357; AM014493; AJ-114242; AM20020382; B2996 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。